molecular formula C10H13N5O2S B3054999 4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid CAS No. 6271-36-9

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid

Cat. No.: B3054999
CAS No.: 6271-36-9
M. Wt: 267.31 g/mol
InChI Key: UGFXVFBUWNUQKH-UHFFFAOYSA-N
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Description

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base attached to a butanoic acid backbone, with a methylsulfanyl group at the fourth position. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Butanoic Acid Backbone: The butanoic acid backbone is introduced through a condensation reaction with the purine base.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, where a suitable leaving group on the butanoic acid backbone is replaced by a methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The methylsulfanyl group may enhance the compound’s binding affinity or stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7H-purin-6-ylamino)butanoic Acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    4-methylsulfanyl-2-(1H-purin-6-ylamino)butanoic Acid: Similar structure but with a different purine isomer, leading to variations in biological activity.

Uniqueness

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid is unique due to the presence of both the purine base and the methylsulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-18-3-2-6(10(16)17)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,2-3H2,1H3,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFXVFBUWNUQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395487
Record name 4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-36-9
Record name NSC36515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylsulfanyl-2-(7H-purin-6-ylamino)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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